5-O-Methylvisammioside: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity
5-O-Methylvisammioside: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-O-Methylvisammioside is a naturally occurring chromone glycoside that has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its primary natural sources, detailed protocols for its isolation and purification, and an in-depth look at its known biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources of 5-O-Methylvisammioside
The principal natural source of 5-O-Methylvisammioside is the root of Saposhnikovia divaricata , a perennial plant used in traditional Chinese medicine and commonly known as "Fangfeng".[1][2][3] The roots of this plant, referred to as Radix Saposhnikoviae, are rich in chromones, including 5-O-Methylvisammioside.[1][2][3] Other reported, though less common, plant sources include Ophryosporus axilliflorus, Angelica japonica, and Prionosciadium thapsoides.
The concentration of 5-O-Methylvisammioside in the roots of Saposhnikovia divaricata can vary depending on whether the plant is wild or cultivated. Studies have shown the content to be in the range of approximately 3.91 to 4.37 mg per gram of the dried root material.
Isolation and Purification of 5-O-Methylvisammioside
The isolation of 5-O-Methylvisammioside from Saposhnikovia divaricata involves a multi-step process encompassing initial extraction of the crude material followed by purification to obtain the compound at high purity.
Experimental Protocol: Integrated Isolation and Purification
This protocol combines an initial extraction with a highly efficient purification method to yield high-purity 5-O-Methylvisammioside.
Part 1: Preparation of the Crude n-Butanol Extract
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Plant Material Preparation: Air-dried and powdered roots of Saposhnikovia divaricata are used as the starting material.
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Initial Extraction:
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Solvent Partitioning:
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The resulting crude extract is suspended in water and then partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
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The n-butanol fraction, which is enriched with 5-O-Methylvisammioside, is collected and concentrated under reduced pressure to yield the crude n-butanol extract.
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Part 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)
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HSCCC System Preparation:
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A two-phase solvent system of chloroform-methanol-water at a volume ratio of 10:8:4 is prepared and thoroughly equilibrated.[5]
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The upper and lower phases are separated and degassed before use.
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Chromatographic Separation:
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The HSCCC instrument is filled with the upper phase as the stationary phase.
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The crude n-butanol extract, dissolved in a small volume of the lower phase, is injected into the column.
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The lower phase is then pumped through the column as the mobile phase at a defined flow rate.
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The effluent is monitored by UV detection, and fractions are collected based on the chromatogram.
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Isolation and Verification:
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Fractions containing 5-O-Methylvisammioside are pooled and the solvent is evaporated.
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The purity of the isolated compound is assessed by High-Performance Liquid Chromatography (HPLC). A purity of over 99% can be achieved with this method.[5]
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Structural confirmation is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).
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Quantitative Data on Isolation
The following table summarizes the yield of 5-O-Methylvisammioside from Saposhnikovia divaricata using the described HSCCC method.
| Starting Material | Amount of Crude Sample | Yield of 5-O-Methylvisammioside | Purity | Reference |
| n-Butanol extract of S. divaricata | 100 mg | 44.7 mg | > 99.0% | [5] |
| n-Butanol extract of S. divaricata | 960 mg | 27 mg | > 90% | [6] |
| Crude sample from S. divaricata | 316 mg | 25.0 mg | 99.2% | [7] |
| n-Butanol extract of S. divaricata | 7.48 g | 228.9 mg | > 98% (by HPLC) | [7] |
Biological Signaling Pathways
5-O-Methylvisammioside has been shown to modulate key signaling pathways involved in inflammation, cancer, and neurological disorders.
Inhibition of the NF-κB Signaling Pathway
5-O-Methylvisammioside has demonstrated potential in alleviating depression-like behaviors by targeting the NF-κB signaling pathway. It is proposed to inhibit the activation of this pathway by targeting the proto-oncogene tyrosine-protein kinase Src.
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Cell Culture and Treatment: A suitable cell line, such as murine microglia (BV-2 cells), is cultured and treated with lipopolysaccharide (LPS) to induce an inflammatory response. Cells are co-treated with varying concentrations of 5-O-Methylvisammioside.
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Protein Extraction: Following treatment, cells are lysed to extract total protein. Nuclear and cytoplasmic fractions can also be separated to observe protein translocation.
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SDS-PAGE and Western Blotting:
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Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose membrane.
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The membrane is blocked and then incubated with primary antibodies specific for key proteins in the NF-κB pathway, such as phospho-p65, total p65, and IκBα.
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After washing, the membrane is incubated with a corresponding secondary antibody.
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Protein bands are visualized using a chemiluminescence detection system.
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β-actin is typically used as a loading control to normalize protein levels.
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Modulation of the RAGE/MEK/ERK Signaling Pathway
In the context of hepatocellular carcinoma, 5-O-Methylvisammioside has been found to inhibit angiogenesis by modulating the HMGB1/RAGE/MEK/ERK signaling pathway. It downregulates the expression and phosphorylation of key components of this pathway.
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Animal Model: An orthotopic hepatocellular carcinoma model is established in mice (e.g., C57BL/6) by surgically implanting liver cancer cells (e.g., Hepa1-6) into the liver.[8][9][10]
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Treatment: Once tumors are established, mice are treated with 5-O-Methylvisammioside or a vehicle control over a specified period.
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Tumor Analysis:
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At the end of the treatment period, tumors are excised, and their size and weight are measured.
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Tumor tissue is processed for immunohistochemistry to assess microvascular density.
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Protein is extracted from the tumor tissue for Western blot analysis of RAGE, MEK, p-MEK, ERK, and p-ERK levels to determine the effect of 5-O-Methylvisammioside on the signaling pathway.
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Visualizations
Logical Workflow for 5-O-Methylvisammioside Research
Caption: Logical workflow from natural source to biological activity.
Experimental Workflow for Isolation and Purification
Caption: Step-by-step isolation and purification workflow.
NF-κB Signaling Pathway Inhibition by 5-O-Methylvisammioside
References
- 1. Natural Products isolated from Saposhnikovia divaricata - BioCrick [biocrick.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 5-O-Methylvisammioside | CAS:84272-85-5 | Polyphenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparative separation of chromones in plant extract of Saposhnikovia divaricata by high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. An Orthotopic Implantation Mouse Model of Hepatocellular Carcinoma with Underlying Liver Steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Orthotopic Model of Hepatocellular Carcinoma in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
